molecular formula C9H12N2O2 B12889866 4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxamide

4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxamide

Cat. No.: B12889866
M. Wt: 180.20 g/mol
InChI Key: VUMSRWTUNAYGDT-UHFFFAOYSA-N
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Description

4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C9H12N2O2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrole-2-carboxylic acids, alcohol derivatives, and various substituted pyrroles .

Scientific Research Applications

4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-4-7(6(3)12)5(2)11-8(4)9(10)13/h11H,1-3H3,(H2,10,13)

InChI Key

VUMSRWTUNAYGDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)N

Origin of Product

United States

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